

Application Notes and Protocols: 3-Hydroxy-2-nitropyridine in Organic Synthesis

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Compound of Interest

Compound Name: 3-Hydroxy-2-nitropyridine

CAS No.: 15128-82-2

Cat. No.: B127853

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-2-nitropyridine is a versatile heterocyclic organic compound that serves as a crucial building block in the synthesis of a wide array of complex molecules, particularly in the pharmaceutical and agrochemical industries.^[1] Its structure, featuring a pyridine ring substituted with both a hydroxyl and a nitro group, provides two reactive sites for further functionalization. The electron-withdrawing nature of the nitro group influences the reactivity of the pyridine ring and the acidity of the hydroxyl group, making it a unique synthon for medicinal chemistry.^[1] This document provides detailed application notes and experimental protocols for the use of **3-hydroxy-2-nitropyridine** in various organic synthesis reactions.

Physical and Chemical Properties

3-Hydroxy-2-nitropyridine is a crystalline solid, typically appearing as pale yellow to light brown crystals.^[1] It is sparingly soluble in water but shows better solubility in organic solvents such as alcohols and ethers. The presence of both a hydrogen bond donor (hydroxyl group)

and acceptor (nitro group and pyridine nitrogen) allows for the formation of various intermolecular interactions.

Property	Value	Reference
Molecular Formula	C ₅ H ₄ N ₂ O ₃	--INVALID-LINK--
Molecular Weight	140.10 g/mol	--INVALID-LINK--
Melting Point	69-71 °C (lit.)	--INVALID-LINK--
Appearance	Pale yellow to light brown crystalline solid	--INVALID-LINK--
CAS Number	15128-82-2	--INVALID-LINK--

Safety Information

3-Hydroxy-2-nitropyridine is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It may cause skin, eye, and respiratory irritation.[1] All manipulations should be performed in a well-ventilated fume hood.

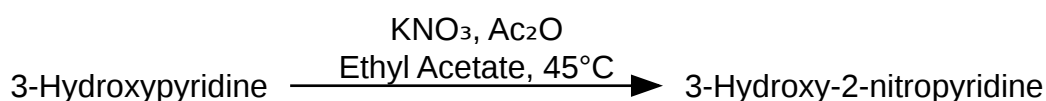
Synthesis of 3-Hydroxy-2-nitropyridine

There are several reported methods for the synthesis of **3-hydroxy-2-nitropyridine**, with the nitration of 3-hydroxypyridine being the most common approach. Traditional methods involving mixed acids (concentrated sulfuric and nitric acid) are effective but pose environmental and corrosion concerns.[2] Milder and higher-yielding methods have been developed.

Protocol 1: Nitration using Potassium Nitrate and Acetic Anhydride

This method offers a high yield and avoids the use of strong mineral acids for nitration.[3][4]

Reaction:



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Caption: Synthesis of **3-Hydroxy-2-nitropyridine**.

Materials:

- 3-Hydroxypyridine
- Potassium nitrate (KNO₃)
- Acetic anhydride (Ac₂O)
- Ethyl acetate
- Saturated sodium hydroxide (NaOH) solution
- Anhydrous magnesium sulfate (MgSO₄)
- Activated carbon

Procedure:

- To a 250 mL three-necked flask, add 3-hydroxypyridine (10 g), ethyl acetate (80 mL), potassium nitrate (4.2 g), and acetic anhydride (21 mL).[3]
- Heat the mixture to 45°C with magnetic stirring. Monitor the reaction progress by TLC.
- After the reaction is complete, cool the mixture to room temperature and filter by suction.
- Wash the filter cake with a small amount of ethyl acetate (1-2 times).
- Take the filtrate and adjust the pH to neutral with a saturated NaOH solution.
- Extract the aqueous layer with ethyl acetate (3-4 times).

- Combine the organic extracts, add activated carbon, and heat at reflux for 1 hour.
- Cool the mixture and filter.
- Dry the filtrate with anhydrous magnesium sulfate, filter, and concentrate on a rotary evaporator.
- Dry the resulting solid in a vacuum oven to obtain **3-hydroxy-2-nitropyridine**.

Quantitative Data:

Starting Material	Product	Yield	Reference
3-Hydroxypyridine (10 g)	3-Hydroxy-2-nitropyridine	81% (11.9 g)	[3]
3-Hydroxypyridine (50 g)	3-Hydroxy-2-nitropyridine	90% (66 g)	[5]

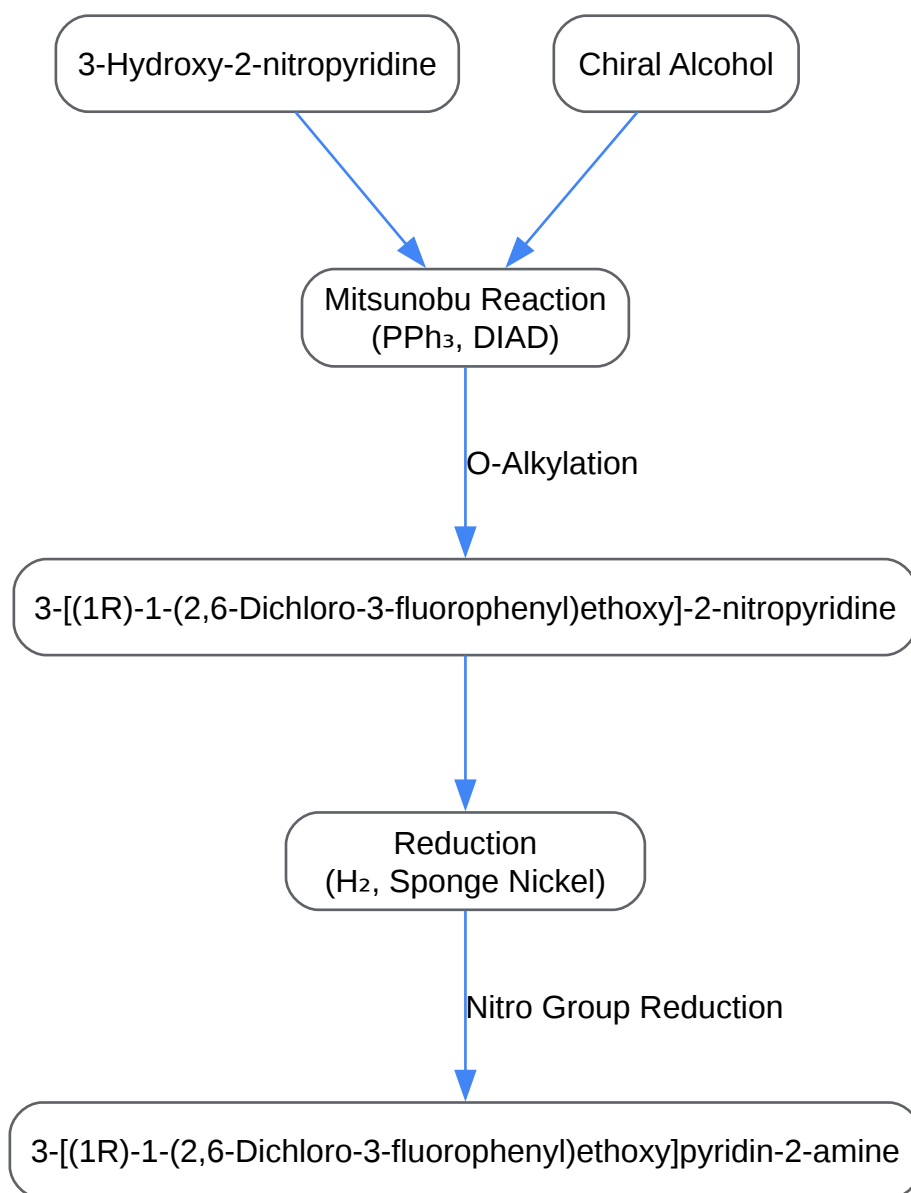
Applications in Organic Synthesis

3-Hydroxy-2-nitropyridine is a valuable intermediate for the synthesis of more complex molecules due to its two reactive functional groups. The hydroxyl group can undergo O-alkylation, esterification, and conversion to a sulfonate ester. The nitro group can be reduced to an amino group, which can then participate in a variety of coupling reactions.

Intermediate in the Synthesis of Crizotinib

3-Hydroxy-2-nitropyridine is a key precursor in the synthesis of Crizotinib, a multi-target tyrosine kinase inhibitor.[2] The synthesis involves a Mitsunobu reaction to introduce a chiral side chain, followed by the reduction of the nitro group.

Experimental Workflow:



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Caption: Synthesis of a Crizotinib intermediate.

Procedure:

- In a reactor, dissolve **3-hydroxy-2-nitropyridine** (33.2 kg, 236.7 mol) in toluene (383.5 L) at 20°C.
- Add the chiral alcohol, (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol (49 kg, 234.4 mol), to the solution.

- Add triphenylphosphine (70.1 kg, 267.2 mol) and cool the resulting solution to -15°C.
- Add a solution of diisopropylazodicarboxylate (DIAD) (55 kg, 271.9 mol) in toluene (70.7 L) over 195 minutes, maintaining the temperature between -20°C and -10°C.
- After the addition is complete, the reaction mixture contains 3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-2-nitropyridine.

Procedure:

- To a nitrogen-inerted reactor, add sponge nickel (2 kg), methanol (221 L), and the nitropyridine product from the previous step (33.4 kg, 101 mol).
- Set the temperature to 25°C and apply hydrogen pressure at 1.2 barg until the initial exotherm subsides.
- Increase the temperature to 50°C.
- Gradually increase the hydrogen pressure to 3.5 barg and agitate the reaction until hydrogen uptake ceases, indicating the completion of the reaction to form 3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-2-amine.

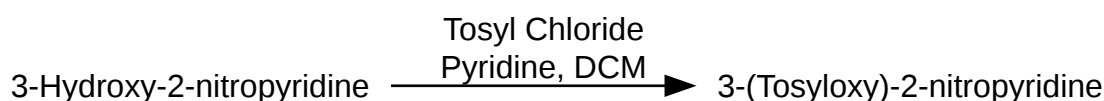
Quantitative Data for Crizotinib Intermediate Synthesis:

Reaction Step	Starting Material	Product	Reagents	Conditions
Mitsunobu Reaction	3-Hydroxy-2-nitropyridine	3-[(1R)-1-(2,6-Dichloro-3-fluorophenyl)ethoxy]-2-nitropyridine	(S)-1-(2,6-dichloro-3-fluorophenyl)ethanol, PPh ₃ , DIAD, Toluene	-15°C to -10°C
Nitro Reduction	3-[(1R)-1-(2,6-Dichloro-3-fluorophenyl)ethoxy]-2-nitropyridine	3-[(1R)-1-(2,6-Dichloro-3-fluorophenyl)ethoxy]pyridin-2-amine	H ₂ , Sponge Nickel, Methanol	50°C, 3.5 barg H ₂

Synthesis of Sulfonate Esters

The hydroxyl group of **3-hydroxy-2-nitropyridine** can be converted to a sulfonate ester, which is an excellent leaving group in nucleophilic substitution reactions. This transformation is key to synthesizing novel sulfonates that have shown potential as inhibitors of cell proliferation and tubulin polymerization.[6][7]

Reaction Pathway:



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Caption: O-Sulfonylation of **3-Hydroxy-2-nitropyridine**.

This protocol is a general procedure for the tosylation of alcohols and can be adapted for **3-hydroxy-2-nitropyridine**.

Materials:

- **3-Hydroxy-2-nitropyridine**
- p-Toluenesulfonyl chloride (Tosyl chloride)
- Pyridine or Triethylamine
- Dichloromethane (DCM)
- Water
- Brine solution
- Anhydrous sodium sulfate (Na₂SO₄)

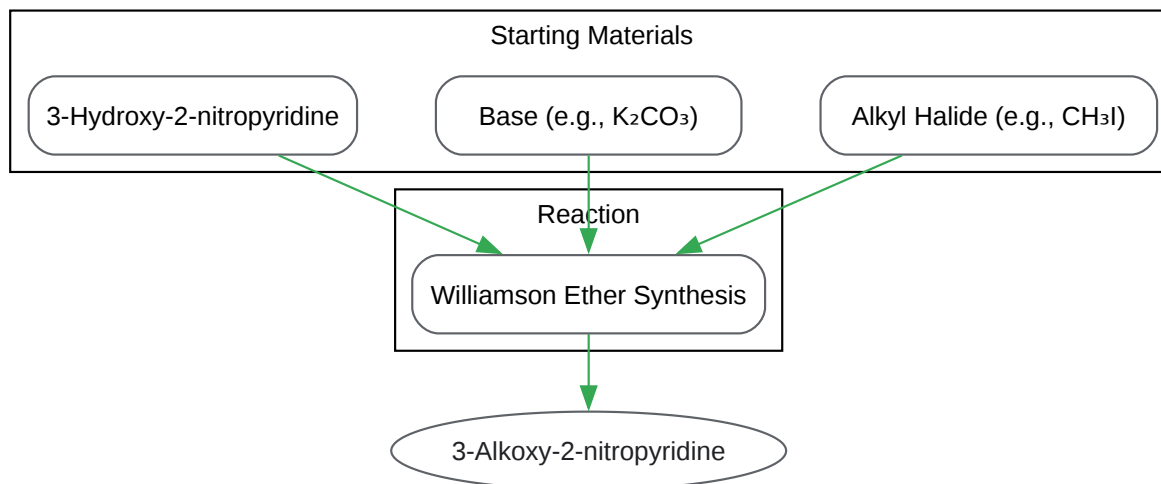
Procedure:

- Dissolve **3-hydroxy-2-nitropyridine** (1 eq.) in dry DCM (10 volumes) in a round-bottom flask at 0°C.
- Add pyridine or triethylamine (1.5 eq.).
- Add p-toluenesulfonyl chloride (1.2 eq.) portion-wise and stir the reaction at 0°C for 4 hours. If the reaction is slow, allow it to warm to room temperature and stir for an additional 2 hours.
- Monitor the reaction by TLC.
- Upon completion, dilute the reaction mixture with water and separate the layers.
- Extract the aqueous layer with DCM.
- Combine the organic layers and wash successively with water (2 x 10 volumes) and brine solution.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the desired 3-(tosyloxy)-2-nitropyridine.

O-Alkylation Reactions (Williamson Ether Synthesis)

The hydroxyl group of **3-hydroxy-2-nitropyridine** can be deprotonated with a base to form an alkoxide, which can then react with an alkyl halide to form an ether. This classic Williamson ether synthesis provides a straightforward method for introducing various alkyl groups at the 3-position.

Logical Relationship:



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Caption: Williamson Ether Synthesis of **3-Hydroxy-2-nitropyridine**.

This protocol is a general procedure for the Williamson ether synthesis and can be applied to the methylation of **3-hydroxy-2-nitropyridine**.

Materials:

- **3-Hydroxy-2-nitropyridine**
- Methyl iodide (CH₃I)
- Potassium carbonate (K₂CO₃)
- Acetone or Dimethylformamide (DMF)

Procedure:

- To a solution of **3-hydroxy-2-nitropyridine** (1 eq.) in acetone or DMF, add potassium carbonate (1.5 - 2 eq.).
- Stir the mixture at room temperature for 30 minutes.

- Add methyl iodide (1.2 eq.) dropwise to the suspension.
- Heat the reaction mixture to reflux (for acetone) or 50-60°C (for DMF) and stir for several hours until the starting material is consumed (monitor by TLC).
- After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
- Concentrate the filtrate under reduced pressure.
- Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining salts.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 3-methoxy-2-nitropyridine.

Conclusion

3-Hydroxy-2-nitropyridine is a highly valuable and versatile building block in organic synthesis. Its utility is demonstrated in the synthesis of complex pharmaceutical agents like Crizotinib and in the preparation of novel bioactive compounds. The protocols provided herein offer a starting point for researchers to explore the rich chemistry of this important heterocyclic intermediate. The dual functionality of the hydroxyl and nitro groups allows for a wide range of synthetic transformations, making it an indispensable tool for the modern synthetic chemist.

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